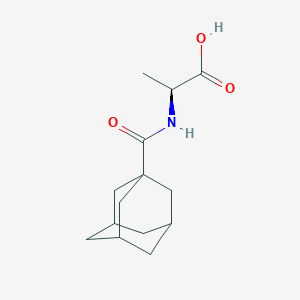

(2S)-2-(adamantane-1-carbonylamino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-(adamantane-1-carbonylamino)propanoic acid: is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its high stability and unique structural properties. The adamantane structure is often used in various fields of chemistry and materials science due to its rigidity and ability to enhance the properties of other molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the amidation of adamantane-1-carboxylic acid with (S)-2-aminopropanoic acid under Schotten-Baumann conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: (2S)-2-(adamantane-1-carbonylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the carbonyl group in the compound.

Substitution: The compound can undergo substitution reactions where the adamantane moiety is replaced or modified with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the adamantane moiety .

Aplicaciones Científicas De Investigación

Biological Activities

1.1 Antitumor Activity

Recent studies have indicated that (2S)-2-(adamantane-1-carbonylamino)propanoic acid exhibits significant antiproliferative effects against several human cancer cell lines. For instance, it has shown potent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values below 10 μM, suggesting its potential as an anticancer agent . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

1.2 Urease Inhibition

The compound has also been evaluated for its urease inhibitory activity, which is crucial in treating conditions like urease-related infections and kidney stones. In vitro assays demonstrated that it possesses potent urease inhibitory properties, outperforming standard inhibitors like thiourea . This suggests a promising role for the compound in managing such medical conditions.

Therapeutic Potential

3.1 Antiviral Properties

Research into adamantane derivatives has highlighted their potential as antiviral agents, particularly against influenza viruses. Compounds similar to this compound have been shown to interact with the M2 protein of influenza A virus, modulating its activity and providing a basis for developing new antiviral therapies .

3.2 Neurological Applications

The unique structure of adamantane derivatives may also allow them to interact with various neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. Their ability to cross the blood-brain barrier enhances their attractiveness for treating central nervous system diseases .

Case Studies

Several studies have documented the efficacy of this compound in experimental settings:

- Antiproliferative Study : In vitro testing against multiple cancer cell lines demonstrated significant cytotoxicity, with detailed molecular docking studies revealing strong binding affinities to target proteins involved in cancer progression .

- Urease Inhibition Study : A comparative analysis using standard inhibitors established this compound as a leading candidate for further research into urease inhibition mechanisms .

Mecanismo De Acción

The mechanism of action of (2S)-2-(adamantane-1-carbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety can enhance the compound’s ability to cross cell membranes and interact with intracellular targets. This can lead to various biological effects, such as antiviral activity or neuroprotection .

Comparación Con Compuestos Similares

Amantadine: Known for its antiviral and anti-Parkinsonian properties.

Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.

Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.

Uniqueness: (2S)-2-(adamantane-1-carbonylamino)propanoic acid is unique due to its specific combination of the adamantane moiety with an amino acid structure. This combination provides a balance of stability, lipophilicity, and biological activity that is not commonly found in other compounds .

Actividad Biológica

(2S)-2-(adamantane-1-carbonylamino)propanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its adamantane core, which is known for enhancing the lipophilicity and biological activity of various derivatives. The structure can be represented as follows:

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, a study evaluated its efficacy using the MTT assay against several human tumor cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | < 10 |

| MCF-7 | < 10 |

| HCT-116 | Moderate |

| HepG-2 | Moderate |

| PC-3 | Weak |

The results indicated that the compound exhibited potent activity against HeLa and MCF-7 cell lines, suggesting its potential as an anticancer agent .

Urease Inhibition

In vitro assays demonstrated that this compound derivatives possess significant urease inhibitory activity. The following table summarizes the IC50 values compared to standard inhibitors:

| Compound | IC50 (µM) | Relative Activity |

|---|---|---|

| (2S)-2-(adamantane...) | 1.20 | 17.72 times thiourea |

| Thiourea | 21.25 | Reference |

These findings suggest that this compound could be a promising candidate for urease inhibition, which is relevant in treating conditions like urease-related infections .

The biological activity of this compound may be attributed to several mechanisms:

- Cytotoxicity : The compound induces apoptosis in cancer cells through activation of intrinsic pathways.

- Immunomodulation : It has been observed to modulate cytokine release in peripheral blood mononuclear cells (PBMC), inhibiting pro-inflammatory cytokines like TNF-α and IFN-γ while promoting IL-10 production at certain concentrations .

- Enzyme Inhibition : The compound demonstrates inhibitory effects on enzymes such as phospholipase A2α, which plays a crucial role in inflammatory processes .

Study on Cytotoxic Effects

A detailed investigation into the cytotoxic effects of this compound was conducted using various human cancer cell lines. The study utilized both in vitro assays and molecular docking analyses to understand the binding interactions at the molecular level.

Molecular Docking Analysis

Molecular docking studies revealed that the compound interacts favorably with key residues in target proteins, enhancing its binding affinity. Key interactions include hydrogen bonding and hydrophobic interactions with amino acid side chains, contributing to its biological efficacy .

Propiedades

IUPAC Name |

(2S)-2-(adamantane-1-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-8(12(16)17)15-13(18)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H,15,18)(H,16,17)/t8-,9?,10?,11?,14?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJILXAHMXXGCHL-PWFXGISBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.